molecular formula C14H11BrN4O3S2 B11471524 4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide

4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide

Cat. No.: B11471524
M. Wt: 427.3 g/mol
InChI Key: JDRHTVIFTLHDPB-UHFFFAOYSA-N
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Description

4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide is a complex organic compound featuring a bromine atom, a hydroxy group, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Hydroxylation: The hydroxyl group is typically introduced via a nucleophilic substitution reaction using a hydroxide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies due to the presence of the triazole ring and sulfonamide group.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. The triazole ring is known for its bioactivity, and the sulfonamide group is a common pharmacophore in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The triazole ring can interact with metal ions or biological targets, while the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[4-hydroxyphenyl]benzenesulfonamide: Lacks the triazole ring, which may reduce its bioactivity.

    N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide: Lacks the sulfanyl group, which may alter its chemical and biological properties.

Uniqueness

The presence of both the triazole ring and the sulfonamide group in 4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide makes it unique. The triazole ring is known for its stability and bioactivity, while the sulfonamide group is a common pharmacophore in drug design. The bromine atom adds further reactivity, allowing for additional chemical modifications.

This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C14H11BrN4O3S2

Molecular Weight

427.3 g/mol

IUPAC Name

4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H11BrN4O3S2/c15-9-1-4-11(5-2-9)24(21,22)19-10-3-6-12(20)13(7-10)23-14-16-8-17-18-14/h1-8,19-20H,(H,16,17,18)

InChI Key

JDRHTVIFTLHDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3)Br

Origin of Product

United States

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